Azapetine

α₁-adrenoceptor radioligand binding competitive antagonism

Azapetine is the indicated α-antagonist for protocols requiring postsynaptic α₁-adrenoceptor blockade without presynaptic autoreceptor interference. Unlike tolazoline, which preferentially blocks presynaptic α₂-receptors, azapetine exhibits 6.3-fold α₁-over-α₂ binding selectivity and requires 30-fold higher concentrations to enhance noradrenaline release. Its rigid dibenzazepine scaffold provides a validated SAR benchmark for N-allyl pharmacophore studies, with a 20-fold potency loss upon saturation. Supplied exclusively for research; confirm regulatory status before ordering.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 146-36-1
Cat. No. B085885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzapetine
CAS146-36-1
Synonymsazapetine
azapetine hydrochloride
azapetine phosphate (1:1)
azapetine phosphate (1:12)
Ilida
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1
InChIInChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2
InChIKeyNYGHGTMKALXFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azapetine (CAS 146-36-1) Procurement Guide: Dibenzazepine α-Adrenergic Antagonist for Peripheral Vascular Research


Azapetine (Ilidar, Ro 2-3248) is a synthetic dibenzazepine-derivative α-adrenergic receptor antagonist classified under ATC code C04AX30 (Other Peripheral Vasodilators). It functions as a competitive, reversible antagonist at both α₁- and α₂-adrenoceptors, with quantifiable subtype selectivity favoring α₁ over α₂ . Its chemical structure is 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine (C₁₇H₁₇N, MW 235.32), characterized by a rigid tricyclic dibenzazepine scaffold bearing an N-allyl substituent critical for receptor binding affinity [1]. Originally developed by Roche and historically marketed as Ilidar phosphate for peripheral vasospastic disorders, azapetine is currently supplied exclusively as a research-use-only compound for pharmacological investigation of adrenergic mechanisms [2].

Why Tolazoline and Other In-Class α-Blockers Cannot Substitute for Azapetine in Research Protocols


Despite sharing a common therapeutic classification as peripheral vasodilators with α-adrenergic blocking activity, azapetine cannot be interchangeably substituted with its closest clinical analog tolazoline (Priscoline) or other α-antagonists such as phentolamine without compromising experimental reproducibility. These compounds differ fundamentally in three quantifiable dimensions: (i) receptor subtype selectivity—azapetine exhibits approximately 6.3-fold preferential binding for α₁ over α₂ adrenoceptors, whereas tolazoline is a non-selective, near-equipotent antagonist at both subtypes ; (ii) synaptic locus selectivity—azapetine preferentially blocks postsynaptic α-adrenoceptors that mediate smooth muscle contraction, while tolazoline preferentially blocks presynaptic α-receptors that regulate neurotransmitter release, producing divergent functional pharmacological profiles even at identical nominal concentrations [1]; and (iii) chemical scaffold architecture—azapetine's rigid tricyclic dibenzazepine core imposes binding constraints at the α-adrenoceptor that are absent in tolazoline's flexible imidazoline structure, directly impacting the 20-fold potency loss observed upon even minor structural modification such as N-allyl saturation [2]. These differentiation axes are supported by quantitative evidence detailed in Section 3.

Azapetine Product-Specific Quantitative Differentiation Evidence Against Comparator α-Adrenergic Antagonists


α₁-Adrenoceptor Binding Affinity: 15.6-Fold Greater Potency Than Tolazoline at the Primary Therapeutic Target

Azapetine demonstrates substantially greater binding affinity at α₁-adrenoceptors compared to tolazoline when measured under comparable radioligand displacement conditions. Azapetine inhibits specific [³H]-prazosin binding to rat brain membrane α₁-adrenoceptors with an IC₅₀ of 205 nM (0.205 μM) [1], whereas tolazoline inhibits [³H]-prazosin binding to the same receptor preparation with an IC₅₀ of approximately 3,200 nM (3.2 μM) . This represents an approximately 15.6-fold greater α₁-binding potency for azapetine relative to tolazoline. At α₂-adrenoceptors, azapetine's IC₅₀ of 1.3 μM yields a modest 6.3-fold α₁/α₂ selectivity ratio [1], while tolazoline is characterized as a non-selective antagonist with comparable affinity at both α₁- and α₂-subtypes [2].

α₁-adrenoceptor radioligand binding competitive antagonism tolazoline receptor affinity

Postsynaptic vs Presynaptic α-Adrenoceptor Functional Selectivity: Divergent Synaptic Locus Differentiation from Tolazoline

In a systematic head-to-head comparison using the rabbit isolated pulmonary artery preparation, azapetine and tolazoline exhibited diametrically opposite synaptic locus selectivity. Azapetine, along with phentolamine, clozapine, and phenoxybenzamine, at low concentrations preferentially diminished the postsynaptic contractile response to nerve stimulation, with up to thirty times higher concentrations required to enhance the stimulation-evoked overflow of tritium (a presynaptic effect indicative of noradrenaline release facilitation) [1]. In contrast, tolazoline, along with yohimbine and dihydroergotamine, preferentially blocked presynaptic α-receptors at low concentrations, selectively facilitating noradrenaline release, with up to one hundred times higher concentrations needed to reduce stimulation-evoked contractions [1]. This functional divergence was corroborated in the pithed normotensive rat model, where the rank order of potency for blocking postsynaptic α₁-mediated vasoconstriction (L-phenylephrine-induced diastolic pressure increase) placed azapetine ahead of yohimbine, piperoxan, and tolazoline (phentolamine > dihydroergotamine > clozapine > corynanthine > azapetine > yohimbine > piperoxan > tolazoline > mianserin > rauwolscine) [2].

postsynaptic α-adrenoceptor presynaptic autoreceptor noradrenaline release smooth muscle contraction tolazoline

Functional Tissue Potency Ranking: Azapetine Surpasses Phentolamine in Rat Vas Deferens α₁-Adrenoceptor Assay

In a direct comparative study of α-adrenoceptor antagonists on the contractile responses of transmurally stimulated rat isolated vas deferens, azapetine demonstrated greater potency than phentolamine in reducing the α₁-adrenoceptor-mediated second phase of contraction. The potency order for the second phase was: prazosin > azapetine > phentolamine > labetalol > yohimbine [1]. This ranking positions azapetine as intermediate in potency between the highly α₁-selective antagonist prazosin and the non-selective antagonist phentolamine. Complementing this finding, in a separate functional assay measuring α₁-adrenoceptor-linked [³H]inositol phosphate metabolism in rat cerebral cortex slices, the potency order for blocking norepinephrine-stimulated responses was: prazosin > BE 2254 > indoramin = phentolamine > azapetine > piperoxan > yohimbine [2], indicating that azapetine's relative potency can vary depending on the tissue and coupling mechanism, a characteristic that distinguishes it from phentolamine's more consistent (but less tissue-selective) potency profile.

vas deferens α₁-adrenoceptor potency ranking phentolamine prazosin

Structural Integrity Requirement: 20-Fold Potency Loss Upon N-Allyl Saturation Confirms the Critical Role of the Allyl Substituent

The N-allyl substituent of the dibenzazepine scaffold is essential for high-potency α-adrenoceptor blockade. Catalytic reduction of the N-allyl group to the N-propyl analog (dihydroazapetine) resulted in a pA₂ shift from 7.9 (azapetine) to 6.6 (dihydroazapetine), corresponding to a 20-fold decrease in pharmacological potency on the denervated rabbit aorta [1]. In a parallel study comparing dibenzazepine derivatives on isolated rat vas deferens, azapetine (DA-VII-allyl) exhibited a pA₂ of 7.78, while its N-methyl analog (DA-VII-Me) showed a markedly lower pA₂ of 6.61—a difference of 1.17 log units, representing an approximately 15-fold potency reduction [2]. This consistent 15- to 20-fold potency differential upon alteration of the N-substituent quantitatively demonstrates that the allyl moiety is a pharmacophoric determinant, not merely a structural ornament. For comparison, phentolamine's pA₂ at rat mesenteric vasculature α-adrenoceptors is reported as approximately 7.84 [3], placing azapetine's pA₂ of 7.78–7.9 within a comparable potency range but achieved through a structurally distinct dibenzazepine pharmacophore rather than an imidazoline.

structure-activity relationship N-allyl group dihydroazapetine pA₂ dibenzazepine scaffold

[³H]Dihydroazapetine Radioligand Binding Capacity: A Research Tool with 40 pmol/mg Protein Binding and Pharmacological Correlation (r = 0.84)

Azapetine's catalytic tritiation product, [³H]dihydroazapetine, has been validated as a specific radioligand for α-adrenoceptor-related proteins in subcellular fractions from rat vas deferens. Specific binding is saturable, reversible, and reaches equilibrium rapidly, with a dissociation constant (Kd) pharmacologically concordant with functional measurements. The binding capacity is approximately 40 pmol per mg of membrane protein [1]. Critically, there is a strong correlation (r = 0.84) between the ability of various α-adrenergic agents to inhibit [³H]dihydroazapetine binding and their pharmacological blockade or stimulation of the receptor in intact tissue preparations [1]. This binding is pharmacologically specific: all α-adrenergic blockers tested inhibited specific binding, whereas high concentrations of the β-blocker alprenolol, the muscarinic antagonist atropine, or the antihistamine chlorpheniramine had no effect [1]. The binding assay has been further characterized to confirm that two structurally distinct classes of α-adrenergic agonists (imidazolines vs norepinephrine congeners) exhibit different binding modes, with norepinephrine-related agonists causing a stereoselective increase in binding in favor of the (-)-isomer [2].

radioligand binding α-adrenoceptor [³H]dihydroazapetine binding capacity receptor occupancy

Azapetine (CAS 146-36-1) Recommended Research Application Scenarios Based on Quantitative Evidence


Postsynaptic α₁-Adrenoceptor Pharmacological Studies Requiring Minimal Presynaptic Confounding

For experimental protocols designed to isolate and characterize postsynaptic α₁-adrenoceptor-mediated vasoconstriction without the confounding influence of presynaptic autoreceptor blockade, azapetine is the indicated α-antagonist within the peripheral vasodilator class. As demonstrated by Borowski et al. (1977), azapetine preferentially blocks postsynaptic α-receptors at low concentrations while requiring up to 30-fold higher concentrations to enhance noradrenaline release via presynaptic receptor blockade—a profile shared with phentolamine and phenoxybenzamine but not with tolazoline, which exhibits the opposite (presynaptic-preferring) selectivity [1]. This synaptic locus differentiation is critical in protocols measuring contraction of isolated vascular or smooth muscle preparations where endogenous noradrenaline release must remain unperturbed.

α-Adrenoceptor Radioligand Binding Assay Development Using Azapetine-Derived [³H]Dihydroazapetine

Azapetine serves as the precursor for [³H]dihydroazapetine, a validated radioligand for α-adrenoceptor binding studies. The binding assay parameters are well-characterized: saturable binding with a capacity of approximately 40 pmol/mg of membrane protein, a pharmacologically concordant Kd, rapid equilibrium kinetics, and reversible binding [2]. The strong correlation (r = 0.84) between binding inhibition in the subcellular fraction and functional receptor activity in intact tissues [2] enables quantitative receptor occupancy-pharmacological response analyses. Unlike [³H]-prazosin (α₁-selective) or [³H]-yohimbine (α₂-selective), [³H]dihydroazapetine labels both α₁- and α₂-adrenoceptor populations, making it suitable for laboratories requiring a single radioligand to survey total α-adrenoceptor binding site density.

Structure-Activity Relationship (SAR) Studies on the Dibenzazepine α-Adrenergic Pharmacophore

Azapetine's well-characterized structure-activity relationship makes it the appropriate reference compound for SAR programs investigating dibenzazepine-based α-adrenergic antagonists. The quantitative demonstration that N-allyl substitution is critical for high potency—with a 20-fold potency loss upon saturation (pA₂ 7.9 → 6.6) [3] and a 15-fold loss upon N-methyl replacement (pA₂ 7.78 → 6.61) [4]—establishes azapetine as the benchmark for evaluating novel N-substituted dibenzazepine analogs. Additionally, the synthesis of N-[6,7-dihydro-5H-dibenz[c,e]azepin-6-yl] acid amides and thiourea derivatives from the azapetine scaffold [5] provides a validated synthetic pathway for generating analog libraries with systematically varied pharmacological properties.

Peripheral Vasospastic Disease Mechanism Studies Utilizing Historical Clinical Validation Data

Although azapetine is no longer in clinical use, its historical clinical evidence—including a 116-patient trial demonstrating high effectiveness in vasospastic disorders (Raynaud's syndrome, acrocyanosis, causalgia) and moderate effectiveness in thromboangiitis and arteriosclerosis [6], and a 52-patient study confirming potent arterial vasodilation in vasospastic disease of the extremities at oral doses of 75–100 mg/day [7]—provides translational relevance for mechanism-of-action studies. Researchers investigating the role of α₁-adrenoceptors in peripheral vascular pathology can leverage azapetine's established clinical phenotype as a pharmacological validation tool, using it to benchmark novel compounds against a vasodilator with documented human efficacy in vasospastic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azapetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.